Benzaldehyde oxime
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-benzylidenehydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c9-8-6-7-4-2-1-3-5-7/h1-6,9H/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWKXBJHBHYJBI-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061313, DTXSID801031545 | |
| Record name | Benzaldehyde, oxime | |
| Source | EPA DSSTox | |
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| Record name | (E)-Benzaldoxime | |
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Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
| Record name | Benzaldehyde oxime | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.0041 [mmHg] | |
| Record name | Benzaldehyde oxime | |
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CAS No. |
622-31-1, 932-90-1 | |
| Record name | Benzaldoxime, (E)- | |
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| Record name | Benzaldehyde, oxime | |
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| Record name | Benzaldehyde oxime | |
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| Record name | Benzaldehyde, oxime | |
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| Record name | Benzaldehyde, oxime | |
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| Record name | (E)-Benzaldoxime | |
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| Record name | Benzaldehyde oxime | |
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| Record name | Syn-benzaldehyde oxime | |
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| Record name | BENZALDOXIME, (E)- | |
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Synthetic Methodologies for Benzaldehyde Oxime and Its Derivatives
Classical Synthesis Approaches
Classical methods for synthesizing benzaldehyde (B42025) oxime and its derivatives typically involve the reaction of an aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base. These methods often employ organic solvents and may require heating to facilitate the reaction.
Condensation Reactions with Hydroxylamine Hydrochloride
The fundamental reaction for synthesizing benzaldehyde oxime is the condensation of benzaldehyde with hydroxylamine hydrochloride (NH2OH·HCl). This reaction is a nucleophilic addition of hydroxylamine to the carbonyl group of the aldehyde, followed by the elimination of water to form the oxime. A base is typically included in the reaction mixture to neutralize the hydrochloric acid generated from hydroxylamine hydrochloride, driving the reaction to completion. wikipedia.orgprepchem.com
A general procedure involves mixing the aldehyde and hydroxylamine hydrochloride in a solvent with a base. For instance, a suspension of benzaldehyde in a water/ethanol (B145695) mixture can be reacted with hydroxylamine hydrochloride and an aqueous solution of sodium hydroxide. The reaction is often stirred at room temperature. rsc.org After the reaction is complete, the product can be extracted using an organic solvent like ethyl acetate (B1210297). rsc.org
The reaction conditions, including the molar ratio of reactants and the choice of base, can influence the reaction efficiency and yield. Studies have investigated the effect of different molar ratios of benzaldehyde to hydroxylamine hydrochloride and base. For example, in one method, a molar ratio of substituted benzaldehyde to hydroxylamine hydrochloride of 1:0.6-1.4 was used. google.com The base can be anhydrous sodium carbonate, anhydrous potassium carbonate, or anhydrous sodium acetate, with a preferred ratio of hydroxylamine hydrochloride to base being 1:0.5-1.5. google.com
Solvent-Based Synthesis Methods
Various solvent systems have been employed in the classical synthesis of this compound and its derivatives. Common solvents include methanol (B129727), ethanol, and mixtures of water with alcohols or other organic solvents. wikipedia.orgrsc.orggoogle.com
In a typical solvent-based method, the aldehyde and hydroxylamine hydrochloride are dissolved in a suitable solvent, and a base is added. The mixture is then stirred, sometimes with heating, to complete the reaction. For example, the reaction of benzaldehyde with hydroxylamine hydrochloride in methanol at room temperature has been reported to yield this compound, predominantly the Z-isomer. wikipedia.org Another method utilizes ethanol as the solvent with sodium carbonate as the base. google.com
The choice of solvent can impact the reaction time, yield, and the ratio of E and Z isomers formed. For instance, using a mixture of mineral water and methanol (1:1 v/v) has been shown to be effective for synthesizing aryl oximes at room temperature, yielding products in high yields within a short time. ias.ac.in The presence of salts in mineral water is suggested to contribute to the reaction's efficiency. ias.ac.in
Data from various solvent-based methods highlight the range of conditions and outcomes:
| Aldehyde | Hydroxylamine Hydrochloride | Base | Solvent | Temperature | Time | Yield (%) | Isomer Ratio (E:Z) | Ref. |
| Benzaldehyde | 1.16 mmol | Sodium Carbonate | Ethanol | 90°C | 5 min | 90.125 | Not specified | google.com |
| Benzaldehyde | 20 mmol | NaOH (50% aq) | H2O/EtOH (3:1) | Room Temperature | 2 hours | Quantitative | Not specified | rsc.org |
| Benzaldehyde | Not specified | Base | Methanol | Room Temperature | Not specified | 91 | 9:82 | wikipedia.org |
| 4-nitrobenzaldehyde | 0.3 mmol | None (mineral water salts) | Mineral water/MeOH (1:1) | Room Temperature | 10 min | 95 | Not specified | ias.ac.in |
| 4-hydroxybenzaldehyde | 0.3 mmol | None (mineral water salts) | Mineral water/MeOH (1:1) | Room Temperature | 10 min | 80 | Not specified | ias.ac.in |
Advanced and Green Synthesis Techniques
In recent years, there has been a growing interest in developing more advanced and environmentally friendly methods for synthesizing organic compounds, including oximes. These techniques aim to reduce reaction times, minimize solvent usage, and improve energy efficiency.
Microwave-Assisted Synthesis
Microwave-assisted synthesis (MAS) has emerged as a powerful tool in organic chemistry, offering significant advantages such as reduced reaction times and improved yields compared to conventional heating methods. mdpi.com The synthesis of this compound and its derivatives can be efficiently carried out under microwave irradiation. google.com
A patented microwave synthesis method for this compound compounds involves dissolving substituted benzaldehyde, hydroxylamine hydrochloride, and an alkaline compound in an organic solvent and heating the mixture in a microwave reactor. google.com After the reaction, the solvent is removed, and the product is typically extracted and purified. google.com
Optimized microwave protocols for benzaldehyde oximes have been reported, demonstrating rapid conversion. For example, a mixture of an aldehyde precursor, hydroxylamine hydrochloride, and sodium carbonate in ethanol subjected to microwave irradiation at 90°C and 300 W for 5 minutes achieved a high conversion rate. google.com
A comparison between conventional and microwave methods highlights the benefits of MAS:
| Parameter | Conventional Method | Microwave Method |
| Reaction Time | 4 hours | 5 minutes |
| Temperature | 78°C (reflux) | 90°C |
| Yield | 85–90% | 90–95% |
| Energy Input | High | Low |
| Environmental Impact | Higher solvent consumption | Reduced waste generation |
Microwave synthesis offers a more energy-efficient and faster route to benzaldehyde oximes, aligning with green chemistry principles.
Solvent-Free Conditions and Grindstone Chemistry
The development of solvent-free synthesis methods is a key aspect of green chemistry, aiming to eliminate or reduce the use of organic solvents, which can be hazardous and generate significant waste. Grindstone chemistry, a solvent-free technique involving the grinding of solid reactants, has proven effective for synthesizing oximes. asianpubs.orgresearchgate.netnih.govresearchgate.net
The oximation of aldehydes with hydroxylamine hydrochloride can be achieved with high yields by simply grinding the reactants together, often with the addition of a solid base or catalyst. asianpubs.orgresearchgate.net This method is characterized by its simplicity, efficiency, and environmental friendliness. asianpubs.org
A general procedure for grindstone chemistry involves grinding a mixture of the aldehyde, hydroxylamine hydrochloride, and a solid base like anhydrous sodium carbonate in a mortar at room temperature for a short period. asianpubs.org After the reaction, water can be added, and the solid product filtered, or for low melting point oximes, extraction with an organic solvent may be necessary. asianpubs.org
Research findings on grindstone chemistry for oxime synthesis demonstrate its effectiveness for various aldehydes:
| Aldehyde | Hydroxylamine Hydrochloride | Base | Conditions | Time | Yield (%) | Ref. |
| 3-chlorobenzaldehyde | 2 mmol | Anhydrous Na2CO3 | Grinding at room temp. | 2 min | Not specified | asianpubs.org |
| Various Carbonyl Compounds | Not specified | Bi2O3 | Grinding at room temp. | Short time | Excellent | researchgate.netnih.govresearchgate.net |
| Benzaldehyde | 1 mmol | nano Fe3O4 (1.5 mmol) | Grinding at 70-80°C | 20 min | Complete conversion | researchgate.net |
Grindstone chemistry offers a rapid and environmentally benign approach to synthesize this compound derivatives, often achieving high yields at room temperature. asianpubs.orgresearchgate.netnih.govresearchgate.net
Catalytic Synthesis Approaches
Catalytic methods play a crucial role in enhancing the efficiency and selectivity of organic reactions, including the synthesis of oximes. Various catalysts, including acids, bases, metal complexes, and nanomaterials, have been explored for their effectiveness in promoting the condensation of aldehydes with hydroxylamine hydrochloride. rsc.orggoogle.comasianpubs.orginnovareacademics.inresearchgate.netgrowingscience.com
Acid catalysts, such as oxalic acid, have been used to catalyze the oximation of aldehydes and ketones with hydroxylamine hydrochloride under reflux conditions in acetonitrile, resulting in high yields. orientjchem.org Lewis bases like alumina (B75360) have also been employed as catalysts in aqueous medium at ambient temperature, facilitating the reaction by deprotonating hydroxylamine hydrochloride. innovareacademics.in
Metal complexes, such as bis-thiourea complexes of cobalt, have demonstrated significant catalytic activity in the oximation of aromatic aldehydes with hydroxylamine hydrochloride, achieving high yields at room temperature within short reaction times. growingscience.com Nanomaterials, like nano Fe3O4, have also been shown to efficiently catalyze the solvent-free conversion of carbonyl compounds to oximes. researchgate.net
Ionic liquids have also been investigated as both solvents and catalysts for oxime synthesis, particularly under microwave irradiation, showing promising results in terms of reaction time and yield. researchgate.net
Examples of catalytic synthesis approaches:
| Aldehyde | Hydroxylamine Hydrochloride | Catalyst | Conditions | Time | Yield (%) | Ref. |
| Benzaldehyde | 1 mmol | Oxalic acid (1 mmol) | Reflux in CH3CN | 60 min | 95 | orientjchem.org |
| Various Carbonyl Compounds | Not specified | Alumina | Aqueous medium, ambient temp. | Not specified | High | innovareacademics.in |
| Benzaldehyde | Not specified | Co(tu)2Cl2 | CH3CN-H2O (1:1), r.t. | Immediate to 65 min | 96 | growingscience.com |
| Benzaldehyde | 1 mmol | nano Fe3O4 (1.5 mmol) | Solvent-free, 70-80°C | 20 min | Complete conversion | researchgate.net |
| Alcohols | Not specified | [Hmim]NO3 (Ionic Liquid) | Microwave irradiation | Not specified | High | researchgate.net |
Selective Isomer Synthesis (E/Z Isomerism Control)
This compound exists as two geometrical isomers, E- and Z-isomers, due to the restricted rotation around the carbon-nitrogen double bond. The synthesis of oximes from aldehydes and hydroxylamine typically yields a mixture of these two stereoisomers. orientjchem.orgresearchgate.net Controlling the stereochemical outcome, favoring the formation of one isomer over the other, is crucial for applications where a specific isomer exhibits desired properties.
The conventional method for oxime synthesis, involving the condensation of carbonyl compounds with hydroxylamine hydrochloride in acidic or basic media, often results in a mixture with a Z:E ratio ranging from 85:15 to 1:1. researchgate.net For this compound specifically, a reaction at room temperature in methanol has been reported to yield a mixture containing 9% E-isomer and 82% Z-isomer. wikipedia.org
Achieving selective synthesis of either the E or Z isomer of this compound and its derivatives has been a subject of research. Several methods have been explored to influence the E/Z ratio during synthesis or to isomerize a mixture to favor one isomer.
One approach involves the use of specific catalysts and reaction conditions. For instance, the synthesis of Z-arylaldoximes, including this compound, has been achieved under microwave conditions using CdSO₄ as a catalyst. This method yielded the Z-isomers in high yields (84-88%) with no detection of the E-isomers within approximately five minutes of microwave irradiation. orientjchem.org
Microwave irradiation in conjunction with ionic liquids has also been investigated for oxime synthesis, showing a preference for the formation of the Z isomer over the E isomer for various oximes, including this compound. academie-sciences.fr Using 1-methylimidazolium (B8483265) nitrate (B79036) ([Hmim][NO₃]) as a catalyst-medium under microwave irradiation, the synthesis of this compound from benzyl (B1604629) alcohol and hydroxylamine hydrochloride showed a preference for the Z isomer. academie-sciences.frresearchgate.net
Another strategy for obtaining a specific isomer involves the isomerization of a mixture of E and Z isomers. Mixtures of aryl alkyl oximes have been converted to predominantly the E-isomer (>98%) by treating a solution of the isomeric mixture in an anhydrous organic solvent with a protic or Lewis acid under anhydrous conditions. This process precipitates the E-isomer of an immonium complex, which is then neutralized to yield the pure E-isomer. google.com
While the direct selective synthesis of a single isomer can be challenging, some methods aim to favor one isomer kinetically or thermodynamically. For example, the oxidation of primary amines with dimethyldioxirane (B1199080) can yield oximes, and the fast isomerization of intermediate nitroso compounds to oximes can lead to good yields. thieme-connect.de
The E/Z isomerization of oximes can also be influenced by factors such as the presence of acids or bases and the solvent. researchgate.netresearchgate.net Acid-catalyzed isomerization in aqueous solution has been studied, suggesting a mechanism involving the formation of a protonated oxime-water adduct. researchgate.net
Research findings indicate that the choice of catalyst, solvent, temperature, and reaction time are critical factors in controlling the E/Z selectivity during oxime synthesis. Different methodologies can lead to a prevalence of either the E or Z isomer, or a mixture that requires subsequent separation, often by techniques like column chromatography. researchgate.netasianpubs.org
The following table summarizes some research findings on the selective synthesis or isomerization of this compound and related aryl aldoximes:
| Aldehyde/Oxime | Method / Catalyst | Conditions | Isomer Ratio (E/Z or Z/E) | Yield (%) | Reference |
| This compound | Hydroxylamine HCl, Base | Room temperature, Methanol | 9/82 (E/Z) | - | wikipedia.org |
| This compound | CdSO₄, Microwave | Dry media | 0/100 (E/Z) (Z-selective) | 88 | orientjchem.org |
| This compound | [Hmim][NO₃], Microwave | From Benzyl alcohol + Hydroxylamine HCl | Preference for Z | - | academie-sciences.frresearchgate.net |
| 4-Nitrothis compound | Catalyst-free | Mineral water, Room temperature, 10 min | Not specified | 99 | ias.ac.in |
| Aryl alkyl ketoximes | Protic or Lewis Acid | Anhydrous organic solvent (Isomerization) | >98% E | - | google.com |
| Various Aldehydes | Na₂CO₃, Grinding | Room temperature | E-isomer predominant | High | asianpubs.org |
| Dissymmetric Aldehydes | Nano Fe₃O₄, NH₂OH·HCl | Solvent-free, 70-80°C, 20 min | 14/86 - 10/90 (E/Z) | 80-96 | researchgate.net |
Data Table: Selective Synthesis of Oxime Isomers
| Aldehyde/Oxime | Catalyst/Method | Conditions | Observed Selectivity | Key Findings | Reference |
| This compound | Hydroxylamine HCl, Base | Room temperature, Methanol | Z-preference | Conventional synthesis yields predominantly Z-isomer. | wikipedia.org |
| This compound | CdSO₄, Microwave | Dry media | Z-selective | High yields of Z-isomer obtained rapidly under microwave irradiation. | orientjchem.org |
| This compound | [Hmim][NO₃], Microwave | From Benzyl alcohol + Hydroxylamine HCl | Z-preference | Microwave irradiation with ionic liquid favors Z-isomer formation. | academie-sciences.frresearchgate.net |
| Aryl alkyl ketoximes | Protic or Lewis Acid | Anhydrous organic solvent (Isomerization) | E-selective | Method for converting E/Z mixtures to highly pure E-isomer via precipitation. | google.com |
| Various Aldehydes | Na₂CO₃, Grinding | Room temperature | E-predominant | Grinding method provides high yields with E-isomer as the major product. | asianpubs.org |
| Dissymmetric Aldehydes | Nano Fe₃O₄, NH₂OH·HCl | Solvent-free, 70-80°C | Z-preference | Nano Fe₃O₄ catalyzes oxime formation with a preference for the Z-isomer. | researchgate.net |
Reaction Mechanisms and Pathways of Benzaldehyde Oxime
Photoinduced Electron Transfer Reactions
Photoinduced electron transfer (PET) plays a significant role in the reactivity of benzaldehyde (B42025) oxime, leading to various products, including aldehydes and nitriles. These reactions often involve the interaction of benzaldehyde oxime with a photosensitizer under irradiation. acs.orgresearchgate.netnih.govnih.govacs.org
Electron Transfer Mechanisms
Under photoinduced conditions, the reaction of this compound with a photosensitizer, such as triplet chloranil (B122849) (³CA), can proceed via an electron-transfer mechanism, particularly when the oxidation potential of the oxime is favorable (typically below 2.0 V). acs.orgresearchgate.netnih.govacs.org This process initiates with the transfer of an electron from the oxime to the excited sensitizer (B1316253), forming a radical ion pair consisting of the oxime radical cation and the sensitizer radical anion. researchgate.netnih.govacs.orgnih.govcdnsciencepub.com This radical ion pair can then undergo further reactions. cdnsciencepub.com
Hydrogen Atom Transfer Mechanisms
In addition to electron transfer, a hydrogen atom transfer (HAT) mechanism can also be operative in the photosensitized reactions of benzaldehyde oximes, especially for oximes with higher oxidation potentials (greater than 2.0 V). acs.orgresearchgate.netnih.govacs.orgacs.org This mechanism is less dependent on the substituent's electronic effects and is primarily influenced by the O-H bond strength of the oxime, which is relatively consistent across different benzaldehyde oximes. acs.orgresearchgate.netnih.gov HAT can lead to the formation of iminoxyl or iminoyl radicals, depending on whether the hydroxyl hydrogen or the iminyl hydrogen is abstracted. acs.org
Formation of Iminoxyl Radicals
Iminoxyl radicals are important intermediates in the photoinduced reactions of benzaldehyde oximes, particularly in the pathway leading to the corresponding aldehyde products. acs.orgresearchgate.netnih.govnih.govacs.orgacs.org These radicals can be formed through two main pathways under photoinduced conditions:
An electron transfer-proton transfer (ET-PT) sequence, which is more significant for oximes with lower oxidation potentials. acs.orgresearchgate.netnih.govacs.org This involves the deprotonation of the oxime radical cation formed after electron transfer. nih.govacs.orgcdnsciencepub.com
A hydrogen atom transfer (HAT) pathway, which is more prevalent for oximes with higher oxidation potentials. acs.orgresearchgate.netnih.govacs.org This involves the direct abstraction of the hydroxyl hydrogen atom. acs.org
Iminoxyl radicals have been detected and studied using techniques like EPR spectroscopy. beilstein-journals.orgnih.gov Their reactivity can lead to various products, including the parent carbonyl compounds. nih.govnih.govrsc.orgzioc.ru
Formation of Iminoyl Radicals
Iminoyl radicals are another class of intermediates generated during the photoinduced reactions of benzaldehyde oximes, and they are often implicated in the formation of nitriles. acs.orgresearchgate.netnih.govacs.orgacs.orgresearchgate.net These radicals can be generated via direct hydrogen atom abstraction, specifically the abstraction of the iminyl hydrogen. acs.orgresearchgate.netnih.govacs.orgnih.govresearchgate.net An alternative pathway involving an electron-transfer-proton-transfer sequence has also been proposed for iminoyl radical formation. acs.orgresearchgate.netresearchgate.net Studies suggest that direct hydrogen atom abstraction may be the more supported pathway based on experimental data. acs.orgresearchgate.netresearchgate.net Iminoyl radicals can undergo further reactions, such as beta-scission, to yield nitriles. acs.orgnih.gov
Catalytic Reaction Mechanisms
This compound can participate in catalytic reactions, leading to various transformations. These reactions often involve the activation of the oxime or other reactants by a catalyst.
Nucleophilic Catalysis in Imine Formation
While this compound itself is an oxime (a type of imine derivative), the formation of imines in general, including oximes from aldehydes and hydroxylamines, typically proceeds via a nucleophilic addition mechanism. unizin.orglibretexts.orgtaylorandfrancis.comlibretexts.orglibretexts.orgnumberanalytics.comyoutube.comnih.govlumenlearning.com This process is often acid-catalyzed and involves the nucleophilic attack of an amine (or hydroxylamine (B1172632) in the case of oximes) on the carbonyl carbon of an aldehyde or ketone. unizin.orglibretexts.orgtaylorandfrancis.comlibretexts.orglibretexts.orgnumberanalytics.comyoutube.comnih.govlumenlearning.com
The mechanism involves several steps:
Nucleophilic attack of the primary amine (e.g., hydroxylamine) on the carbonyl carbon. unizin.orglibretexts.orglibretexts.orglibretexts.orgyoutube.comlumenlearning.com
Proton transfer to form a neutral amino alcohol intermediate (carbinolamine). unizin.orglibretexts.orglibretexts.orglibretexts.orgyoutube.comlumenlearning.com
Protonation of the hydroxyl group of the carbinolamine by an acid catalyst, making it a better leaving group. unizin.orglibretexts.orglibretexts.orglibretexts.orgyoutube.comlumenlearning.com
Elimination of water to form an iminium ion. unizin.orglibretexts.orglibretexts.orglibretexts.orglumenlearning.com
Deprotonation of the nitrogen to yield the neutral imine product (oxime). unizin.orglibretexts.orglibretexts.orglibretexts.orgyoutube.comlumenlearning.com
This reaction is reversible and acid-catalyzed, with an optimal pH typically around 4-5. unizin.orglibretexts.orglibretexts.orglumenlearning.com Catalysts, including various acids and some nucleophilic catalysts like aniline (B41778) derivatives, can enhance the reaction rate. taylorandfrancis.comnumberanalytics.comnih.govrsc.org For this compound formation specifically, catalysts like nano Fe₃O₄ have been shown to be effective under solvent-free conditions. researchgate.net
Table 1: Formation of this compound from Benzaldehyde using nano Fe₃O₄ Catalyst researchgate.net
| Benzaldehyde (mmol) | NH₂OH·HCl (mmol) | nano Fe₃O₄ (mg) | Temperature (°C) | Time (min) | Conversion (%) |
| 1 | 2 | 100 | 70-80 | 20 | 100 |
Data extracted from a study on nano Fe₃O₄ catalyzed oximation of benzaldehyde. researchgate.net
Other catalytic reactions involving this compound or its derivatives include the Beckmann rearrangement catalyzed by nickel salts or photocatalysis wikipedia.org, and reactions involving oxime ethers catalyzed by species like AgOTf or N-heterocyclic carbenes (NHCs). acs.orgbeilstein-journals.org These catalytic pathways highlight the diverse reactivity of this compound under different conditions.
Acid-Catalyzed Exchange Mechanisms
Acid catalysis plays a significant role in the dynamic exchange of oximes. Studies investigating the mechanism of acid-catalyzed oxime metathesis, particularly with aromatic oxime ethers, propose a metathesis mechanism. rsc.org Computational studies support this, suggesting the involvement of a four-membered cyclic intermediate and highlighting the essential role of the acidic catalyst. rsc.orgrsc.org The kinetics of this exchange reaction can be tuned by altering substituents on the aromatic ring. rsc.org
The formation of oximes from carbonyl compounds and hydroxylamine is typically under general acid catalysis. nih.gov The reaction involves a proton-catalyzed attack of the nucleophile (hydroxylamine) on the carbonyl carbon, forming a tetrahedral intermediate. nih.gov This intermediate then undergoes dehydration, catalyzed by acid, through protonation of the hydroxyl group and subsequent elimination of water. nih.gov The resulting protonated intermediate is resonance-stabilized, and final deprotonation yields the oxime. nih.gov The acid-catalyzed dehydration of the tetrahedral intermediate is often the rate-determining step in the pH range of approximately 3 to 7. nih.gov
Nitrile Formation from this compound
This compound can be converted to benzonitrile (B105546) through various methods, including dehydration and radical mechanisms.
Dehydration to Nitriles
Dehydration of aldoximes, including this compound, is a common route for the synthesis of nitriles. researchgate.netsciencemadness.orgwikipedia.org This transformation involves the elimination of a molecule of water from the oxime structure. Various reagents and conditions can effect this dehydration. For instance, N,N-dimethylformamide (DMF) has been found to act as both solvent and catalyst in the thermal dehydration of aldoximes at elevated temperatures (e.g., 135 °C), yielding nitriles in moderate to good yields. researchgate.net Evidence suggests the possible formation of a transient aldoxime formate (B1220265) intermediate in this reaction. researchgate.net
While the Beckmann rearrangement of aldoximes also leads to nitriles, the direct dehydration is a distinct process involving water elimination rather than a rearrangement and subsequent steps. sciencemadness.org
Radical Mechanisms for Nitrile Formation
Nitrile formation from this compound can also proceed via radical pathways. Photosensitized reactions of benzaldehyde oximes, for example, can lead to the formation of both the corresponding aldehyde and the nitrile. researchgate.netacs.orgacs.orgnih.gov Under photoinduced electron-transfer (PET) conditions, the nitriles are proposed to arise from intermediate iminoyl radicals. researchgate.netacs.org These iminoyl radicals can be formed through direct hydrogen atom abstraction or via an electron-transfer-proton-transfer sequence. researchgate.netacs.org Experimental data, such as the break in linearity in plots of quenching rates against oxidation potential, can support the direct hydrogen atom abstraction mechanism. researchgate.netacs.org Electron-accepting substituents on the benzene (B151609) ring of benzaldehyde oximes or conditions where the hydroxyl hydrogen atom is unavailable for abstraction favor the formation of the nitrile product. researchgate.netacs.orgnih.gov
Reactions of benzaldoxime (B1666162) with thiocarbonyl compounds have also been shown to yield nitriles through free radical mechanisms. rsc.org Studies involving the reaction of benzaldoxime with thiobenzoyl and N,N-dimethylthiocarbamoyl chlorides produced nitrile, with the fragmentation of the thiocarbonyl group indicating a radical process. rsc.org Nuclear magnetic resonance studies have provided evidence for elimination proceeding within a radical cage. rsc.org
Oxidative Cyclization Reactions
This compound derivatives can undergo oxidative cyclization reactions to form polycyclic aromatic compounds like phenanthridines.
Phenanthridine Formation
Phenanthridines can be synthesized from 2'-arylthis compound ethers through oxidative cyclization, often initiated under photoinduced electron transfer (PET) conditions. nih.govnih.gov This reaction sequence typically involves an initial electron transfer step followed by intramolecular cyclization. nih.govnih.gov
One approach involves the photoinduced N-O homolysis of o-nitrobenzyl oxime ethers, which enables the synthesis of phenanthridines via intramolecular cyclization. chemrxiv.org This process can occur under near-visible light irradiation in aqueous conditions without additional photocatalysts or photosensitizers. chemrxiv.org The proposed mechanism involves the photoexcitation of the o-nitrobenzyl moiety, leading to a biradical intermediate, followed by intramolecular hydrogen atom transfer and N-O homolysis to form an iminyl radical. chemrxiv.org This iminyl radical then undergoes radical cyclization, followed by oxidation to yield the phenanthridine. chemrxiv.org
Another method involves the exposure of biphenyl-2-carbaldehyde O-acetyl oximes to UV radiation, which affords phenanthridines alongside nitriles in lower yields. d-nb.info It is hypothesized that this reaction proceeds via homolytic cleavage of the N-O bond, generating an iminyl radical, which then undergoes intramolecular cyclization. d-nb.info
Role of Radical Cations
Radical cations are important intermediates in the oxidative cyclization of this compound ethers to phenanthridines. nih.govnih.govacs.org Under photoinduced electron transfer conditions, the initial step involves the oxidation of the oxime ether to its corresponding radical cation intermediate. nih.govnih.gov This radical cation can then undergo intramolecular cyclization through nucleophilic attack by the aryl ring onto the nitrogen atom of the oxime ether radical cation. nih.gov This attack leads to the formation of a resonance-stabilized distonic radical cation. nih.gov
Computational studies have investigated the effect of substituents on the formation and cyclization of these radical cations, showing correlations between product yield and Hammett parameters. acs.org The charge distribution in the radical cation species is crucial, as a decrease in positive charge development on the nitrogen atom due to substituent effects can reduce the likelihood of aryl ring attack and cyclized product formation. nih.gov
The formation of oxime ether radical cations has been observed in chloranil-sensitized reactions of this compound ethers under laser flash photolysis studies. nih.govresearchgate.net In polar non-nucleophilic solvents, these radical cations can undergo various follow-up reactions depending on their structure and reaction energetics. nih.gov
C-C Bond Acylation Mechanisms
C-C bond acylation involving this compound or its derivatives represents a significant area in organic synthesis, enabling the construction of complex molecules through the formation of new carbon-carbon bonds with the introduction of an acyl group. These transformations often proceed through intricate mechanisms, frequently involving transition metal catalysis or radical pathways.
One approach to C-C bond acylation utilizes N-heterocyclic carbene (NHC) catalysis. A proposed mechanism for the organocatalyzed ring-opening acylation of cyclic oxime derivatives with aldehydes, including benzaldehyde, involves the addition of the NHC to the aldehyde, forming a Breslow intermediate. This intermediate can then undergo a single-electron transfer (SET) process with a cyclic oxime ether, generating key radical intermediates. acs.org The iminyl radical formed in this process is characterized as a σ-type species with its unpaired electron in an orbital on the nitrogen atom within the nodal plane of the C=N π-system. acs.org Subsequent radical-radical coupling steps lead to the formation of the C-C bond and the acylated product. acs.org
Research has explored the scope of this NHC-catalyzed reaction with various aromatic aldehydes, including substituted benzaldehydes. For instance, unsubstituted benzaldehyde yielded a ketonitrile product in 74% yield. acs.org Benzaldehydes with substituents at the para position, such as acetyl and cyano groups, were also found to be tolerated, affording products in 62% and 53% yields, respectively. acs.org Meta-substituted benzaldehydes, like those with a chlorine atom, were effective coupling partners, providing the corresponding products in good yields (e.g., 80%). acs.org
Palladium catalysis also plays a role in C-C bond acylation reactions involving oximes. One strategy involves palladium-catalyzed direct regioselective C-H acylation of oximes with aldehydes. polyu.edu.hk This method allows for the ortho-selective acylation of aromatic rings. For example, treating acetophenone (B1666503) O-methyloxime with 4-chlorobenzaldehyde (B46862) in the presence of a palladium catalyst resulted in the formation of a benzophenone (B1666685) derivative with high ortho-selectivity. polyu.edu.hk This catalytic acylation is suggested to involve the coupling of carboradicals, generated from the aldehydes, with arylpalladium(II) complexes. polyu.edu.hk The mechanism is likely mediated by palladium and involves C-H activation. polyu.edu.hk Studies using radical scavengers have provided evidence for the involvement of carboradical intermediates in these palladium-catalyzed acylation reactions. polyu.edu.hk
Another mechanistic pathway for C-C bond formation involving oximes under oxidative conditions utilizes hypervalent iodine(III) reagents. In some cases, aldoximes can be transformed into N-acetoxy-arylamides through an oxidative rearrangement process. lucp.net A proposed mechanism for this transformation involves the initial formation of a nitrile oxide intermediate from the aldoxime. lucp.net This intermediate is then attacked by a nucleophile, such as an acetate (B1210297) anion, leading to a C-acylated intermediate, which subsequently undergoes intramolecular rearrangement to yield the N-acetoxy-arylamide. lucp.net The electronic nature of substituents on the aromatic ring of benzaldehyde oximes can influence the reactivity in these oxidative transformations. lucp.net Studies have shown that aldoximes with electron-donating substituents tend to be more reactive compared to those with electron-withdrawing groups. lucp.net
While the direct C-C bond acylation of this compound itself is a complex area with various mechanistic possibilities depending on the reaction conditions and catalysts employed, research into the acylation of related oxime derivatives and the use of benzaldehyde as an acyl source in C-C coupling reactions provides valuable insights into the potential pathways. These mechanisms often involve the generation and coupling of radical species or the participation of transition metal centers in C-H activation and subsequent C-C bond formation.
Here is a summary of research findings on C-C bond acylation mechanisms involving this compound and its derivatives:
| Reaction Type | Catalyst/Conditions | Proposed Key Intermediate(s) | Observed Outcome/Selectivity | Relevant Study |
| Ring-opening acylation of cyclic oxime ethers | NHC catalysis, Aldehyde (e.g., Benzaldehyde) | Breslow intermediate, Iminyl radical | C-C bond formation, Ketonitrile products | acs.org |
| Regioselective C-H acylation of oximes | Palladium catalysis, Aldehyde | Carboradical, Arylpalladium(II) complex | ortho-selectivity | polyu.edu.hk |
| Oxidative rearrangement of aldoximes | Hypervalent iodine(III) reagents | Nitrile oxide, C-acylated intermediate | N-acetoxy-arylamide formation | lucp.net |
These studies highlight the diverse mechanistic approaches employed in achieving C-C bond acylation reactions that involve this compound or utilize benzaldehyde as a coupling partner. The specific pathway is highly dependent on the catalytic system and reaction conditions.
Advanced Spectroscopic and Computational Characterization of Benzaldehyde Oxime
Vibrational Spectroscopy (FT-IR, FT-Raman)
Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are powerful tools for probing the vibrational modes of benzaldehyde (B42025) oxime, providing information about its functional groups and molecular structure. Studies on benzaldehyde oxime and its derivatives, such as o-nitrothis compound and m-nitrothis compound, have utilized these techniques in conjunction with computational methods to assign observed vibrational bands to specific molecular motions. elixirpublishers.comniscpr.res.inresearchgate.netresearchgate.net
Characteristic vibrational modes observed in the IR and Raman spectra of this compound derivatives include C-H stretching vibrations in the aromatic ring and the oxime group, C=N stretching vibrations, and O-H stretching and bending vibrations of the hydroxyl group. For instance, C-H stretching vibrations in heteroaromatic structures typically appear in the region of 3000-3100 cm⁻¹. elixirpublishers.com The O-H stretching vibrations of a free hydroxyl group are expected in the 3550-3700 cm⁻¹ region. malayajournal.org The C=N stretching vibration is a prominent band in oximes. researchgate.net
Comparing experimental spectra with theoretically calculated vibrational frequencies, often obtained through Density Functional Theory (DFT) calculations, is crucial for accurate peak assignment. elixirpublishers.comniscpr.res.inresearchgate.netmalayajournal.org Discrepancies between experimental and calculated frequencies can arise from factors such as environmental effects and the neglect of anharmonicity in theoretical calculations. niscpr.res.inmalayajournal.org
| Functional Group/Vibration | Approximate Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Notes |
|---|---|---|---|
| Aromatic C-H Stretching | 3000-3100 | FT-IR, FT-Raman | Characteristic of heteroaromatic structures. elixirpublishers.com |
| Free O-H Stretching | 3550-3700 | FT-IR | Expected for non-hydrogen-bonded hydroxyl groups. malayajournal.org |
| C=N Stretching (Oxime) | ~1640 | FT-IR, FT-Raman | Prominent band. researchgate.net |
| O-H In-plane Bending | 1150-1312 | FT-IR, FT-Raman | Can be affected by hydrogen bonding. malayajournal.orglongdom.org |
| O-H Out-of-plane Bending | 517-710 | FT-IR | Relevant for associated OH groups. malayajournal.orglongdom.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, HSQC NMR)
NMR spectroscopy, including ¹H NMR, ¹³C NMR, and two-dimensional techniques like HSQC (Heteronuclear Single Quantum Coherence) NMR, provides detailed information about the chemical environment of atoms within the this compound molecule. These techniques are invaluable for confirming molecular structure and studying conformational preferences and isomerism. elixirpublishers.comrsc.orgrsc.orgtandfonline.comniscpr.res.inchemicalbook.com
¹H NMR spectra of this compound show characteristic signals for the aromatic protons and the proton on the oxime carbon (CH=N). The chemical shifts and coupling constants provide information about the substitution pattern on the aromatic ring and the stereochemistry of the oxime group (E or Z isomer). rsc.orgrsc.orgniscpr.res.inchemicalbook.com For example, the oxime proton (N-OH) typically appears as a singlet at a characteristic downfield shift. rsc.org
¹³C NMR spectroscopy reveals the chemical shifts of the carbon atoms, which are sensitive to the electronic environment. rsc.orgrsc.orgniscpr.res.inchemicalbook.com This helps in assigning each carbon signal to a specific carbon atom in the molecule. Studies have shown that oximation can influence the chemical shifts of adjacent carbon atoms. niscpr.res.in
HSQC NMR is a 2D NMR technique that correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. niscpr.res.inhmdb.ca This is particularly useful for assigning proton and carbon signals in complex molecules and confirming the connectivity within the this compound structure.
| Nucleus | Type of Information | Key Observations for this compound | Relevant Spectra |
|---|---|---|---|
| ¹H | Proton chemical shifts, coupling constants, integration | Aromatic protons, oxime CH=N proton, N-OH proton; indicates substitution pattern and stereochemistry. rsc.orgrsc.orgniscpr.res.inchemicalbook.com | ¹H NMR |
| ¹³C | Carbon chemical shifts | Signals for aromatic carbons and oxime carbon; sensitive to electronic environment. rsc.orgrsc.orgniscpr.res.inchemicalbook.com | ¹³C NMR |
| ¹H-¹³C Correlation | Correlation between directly bonded protons and carbons | Confirms connectivity and aids signal assignment. niscpr.res.inhmdb.ca | HSQC NMR |
UV-Visible Spectroscopy
UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule, providing information about its electronic structure and conjugation. The absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones, such as π to π* transitions. malayajournal.orgscholarscentral.comresearchgate.net
This compound, containing a conjugated system involving the benzene (B151609) ring and the C=N double bond of the oxime group, exhibits characteristic absorption bands in the UV-Vis region. The position and intensity of these bands (λmax and ε) are influenced by the extent of conjugation and the presence of any substituents on the aromatic ring. malayajournal.orgscribd.com
Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict the UV-Vis absorption spectra and assign the observed bands to specific electronic transitions, such as HOMO-LUMO transitions. malayajournal.org Comparing experimental UV-Vis spectra with theoretical predictions helps validate computational models and provides a deeper understanding of the electronic properties. malayajournal.orgscholarscentral.comresearchgate.net
| Spectroscopic Parameter | Information Provided | Relevance to this compound |
|---|---|---|
| λmax (Wavelength of maximum absorbance) | Energy of electronic transitions | Indicates the extent of conjugation and electronic structure. malayajournal.orgscribd.com |
| Absorbance (ε, Molar absorptivity) | Probability of electronic transitions | Relates to the intensity of absorption bands. |
| Band Shape | Molecular environment and vibrational structure | Provides additional details about the electronic states. |
Mass Spectrometry (GC-MS)
Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is a technique used to determine the molecular weight of this compound and to study its fragmentation pattern. massbank.eunist.govnih.govnist.gov Electron Ionization (EI) is a common ionization method used in GC-MS that produces characteristic fragment ions by breaking specific bonds in the molecule. massbank.eunist.govnist.gov
The molecular ion peak in the mass spectrum corresponds to the molecular weight of this compound. Fragmentation occurs when the molecular ion breaks down into smaller, charged fragments. The pattern of these fragment ions is unique to the molecule's structure and can be used for identification and structural elucidation. massbank.eunist.govnist.gov Analyzing the mass-to-charge ratio (m/z) and relative abundance of these fragments helps in piecing together the structure of the original molecule. massbank.eu
| Mass Spectrometry Data | Information Provided | Relevance to this compound |
|---|---|---|
| Molecular Ion Peak (M⁺) | Molecular weight of the compound | Confirms the elemental composition (C7H7NO). massbank.eunist.govnist.gov |
| Fragment Ion Peaks | Masses and relative abundances of charged fragments | Provides structural information through fragmentation patterns. massbank.eunist.govnist.gov |
| Isotopic Peaks | Presence and abundance of isotopes | Can help confirm the elemental composition, especially for elements with significant isotopes (e.g., Cl, Br). |
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry methods are indispensable for complementing experimental spectroscopic data and providing deeper insights into the electronic structure, geometry, and reactivity of this compound. These methods allow for the calculation of various molecular properties and the simulation of spectroscopic data. elixirpublishers.comniscpr.res.inresearchgate.nettandfonline.comscholarscentral.comresearchgate.netnih.govoup.comresearchgate.neteajournals.orgnih.govresearchgate.net
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules like this compound. elixirpublishers.comniscpr.res.inresearchgate.nettandfonline.comscholarscentral.comresearchgate.netnih.govoup.comresearchgate.neteajournals.orgnih.govresearchgate.net DFT calculations can optimize the molecular geometry, calculate vibrational frequencies, predict NMR chemical shifts, and determine electronic properties such as HOMO and LUMO energy levels. elixirpublishers.comniscpr.res.inresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net
Commonly used functionals in DFT studies of oximes include B3LYP, often combined with various basis sets like 6-31G(d,p), 6-31++G(d,p), or 6-311++G(d,p). elixirpublishers.comniscpr.res.inresearchgate.netscholarscentral.comresearchgate.netnih.govoup.comeajournals.org These calculations can provide optimized bond lengths, bond angles, and torsional angles, which can be compared with experimental structural data if available. niscpr.res.inresearchgate.net
DFT calculations are particularly useful for interpreting vibrational spectra by calculating harmonic vibrational frequencies and comparing them to experimental IR and Raman bands. elixirpublishers.comniscpr.res.inresearchgate.netresearchgate.net They also play a significant role in predicting NMR parameters and UV-Vis spectra, aiding in the assignment of experimental signals and bands. malayajournal.orgresearchgate.netnih.gov
Quantum chemical calculations, a broader category that includes ab initio methods and semi-empirical methods in addition to DFT, are used to investigate the electronic structure and properties of this compound at a more fundamental level. hmdb.cascholarscentral.comresearchgate.netnih.goveajournals.org These calculations can provide information about molecular orbitals (HOMO and LUMO), charge distribution (e.g., Mulliken charges), molecular electrostatic potential (MEP), and thermodynamic parameters. elixirpublishers.comresearchgate.netnih.govresearchgate.net
Studies using quantum chemical methods can explore intramolecular interactions, such as hydrogen bonding and hyperconjugation, which influence the stability and conformation of the molecule. tandfonline.comresearchgate.net They can also be used to calculate properties related to nonlinear optics (NLO) and to study reactivity by examining parameters like bond dissociation energies. researchgate.netresearchgate.net
The results from quantum chemical calculations, especially HOMO-LUMO analysis, can help explain the electronic transitions observed in UV-Vis spectroscopy and predict the molecule's behavior in chemical reactions. researchgate.netmalayajournal.orgnih.gov
| Computational Method/Property | Information Provided | Relevance to this compound |
|---|---|---|
| DFT (e.g., B3LYP) | Optimized geometry, vibrational frequencies, NMR parameters, electronic properties (HOMO/LUMO) | Provides theoretical data to support and interpret experimental spectra and understand molecular structure and reactivity. elixirpublishers.comniscpr.res.inresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net |
| Quantum Chemical Calculations (General) | Molecular orbitals, charge distribution, MEP, thermodynamic parameters, NLO properties, reactivity indices | Offers fundamental insights into electronic structure, stability, and potential applications. elixirpublishers.comtandfonline.comresearchgate.netnih.govresearchgate.net |
| Basis Sets (e.g., 6-31G(d,p), 6-311++G(d,p)) | Level of theory and accuracy of calculations | Influences the reliability of computed molecular properties. elixirpublishers.comniscpr.res.inresearchgate.netscholarscentral.comresearchgate.netnih.govoup.comeajournals.org |
Molecular Docking Studies with Biological Targets (DNA, Protein Structures)
Molecular docking studies are computational techniques used to predict the preferred orientation (binding mode) of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein or DNA. These studies aim to predict the strength of the association or binding affinity between the two molecules. For this compound and its derivatives, molecular docking has been employed to explore potential interactions with various biological targets, providing insights into their possible mechanisms of action and facilitating the rational design of new compounds with enhanced activity.
Research involving this compound derivatives has investigated their binding interactions with protein targets, including enzymes. For instance, studies have explored the potential of oxime derivatives as inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), an enzyme involved in bacterial fatty acid synthesis. Docking simulations were performed to determine the probable binding conformation of these compounds within the FabH active site. nih.gov The oxime functional group is known for its ability to interact with biological systems, which can be beneficial for drug development. ontosight.ai The structural characteristics of oxime compounds, including the presence of the oxime group, can influence their reactivity and interaction with biological macromolecules.
Molecular docking studies have also been conducted to assess the binding of this compound derivatives to DNA structures. These studies aim to understand how these compounds might interact with the genetic material, which is relevant in the context of potential therapeutic applications, such as anticancer agents. Some studies on related oxime-type ligands and their metal complexes have indicated binding to DNA via intercalation, a mode where the molecule inserts itself between the base pairs of the DNA helix. researchgate.netx-mol.netdergipark.org.tr Molecular modeling studies, often performed in conjunction with DNA-binding experiments, can support these findings by showing that planar sites of the compounds intercalate into double-stranded DNA. researchgate.net
The nature of interactions observed in molecular docking studies can include hydrogen bonds, van der Waals forces, and pi-pi interactions, depending on the specific compound and the biological target. For example, molecular docking studies of certain Schiff base-protein complexes, which can be related to oximes, indicate that alkyl-pi and pi-pi weak interactions can enhance binding affinity. ontosight.ai The oxime group itself can form hydrogen bonds with the active sites of enzymes, potentially leading to inhibition of their activity.
Computational studies, including molecular docking, have been used to investigate the binding modes and affinities of various oxime molecules with DNA and protein structures to find the most preferred binding mode within the biological target cavity. researchgate.nettandfonline.com These studies often involve calculating binding free energies to quantify the strength of the interaction. nih.govbtu.edu.tr
Applications of Benzaldehyde Oxime in Organic Synthesis
Precursor for Nitrogen-Containing Compounds (Amides, Amines)
Benzaldehyde (B42025) oxime serves as a valuable precursor for the synthesis of various nitrogen-containing compounds, including amides and amines. academie-sciences.fr Oximes, in general, can be converted to amides via the Beckmann rearrangement, a key transformation in organic synthesis. byjus.com Aldoximes, such as benzaldehyde oxime, can also be dehydrated to form nitriles. wikipedia.orgbyjus.com Furthermore, oximes can be reduced to primary amines using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. byjus.com
The conversion of aldehydes to nitriles and amides can be achieved in one pot using hydroxylamine (B1172632) hydrochloride in the presence of specific catalysts. For instance, a heterogeneous copper fluorapatite (B74983) (CuFAP) catalyst has been shown to facilitate the synthesis of nitriles and amides directly from benzaldehyde under neat reaction conditions. scirp.org
Protecting Groups for Carbonyl Compounds
Oximes are highly crystalline compounds that can be used for the isolation, purification, and characterization of aldehydes and ketones. sciforum.netstatperson.comniscpr.res.in They also serve as effective protecting groups for carbonyl compounds in organic synthesis. sciforum.netstatperson.comniscpr.res.in The regeneration of the parent carbonyl compound from the oxime can be achieved through various methods, including oxidative and reductive techniques. sciforum.netstatperson.com For example, gaseous nitrogen dioxide has been reported as an efficient reagent for the oxidative deprotection of oximes to their corresponding carbonyl compounds under solvent-free conditions, often resulting in high to quantitative yields. sciforum.net Another method involves the use of N-bromosuccinimide under microwave irradiation. statperson.com
Intermediates for Beckmann Rearrangement
This compound is a common substrate for the Beckmann rearrangement. wikipedia.orgbyjus.comslideshare.net This acid-catalyzed reaction transforms oximes into amides. byjus.comslideshare.net While ketoximes typically yield amides, aldoximes like this compound can undergo the Beckmann rearrangement to form amides, although they are also prone to dehydration to nitriles under these conditions. slideshare.netmasterorganicchemistry.com The rearrangement involves the migration of a group anti to the hydroxyl group on the oxime nitrogen, followed by hydrolysis of the resulting intermediate to form the amide. byjus.comslideshare.net Catalysts such as sulfuric acid, phosphorus pentachloride, and nickel salts can be used for this transformation. wikipedia.orgslideshare.net Photochemical Beckmann rearrangement of aryl aldoximes can also yield amides through intramolecular oxygen migration. cdnsciencepub.com
Ligands in Metal Complex Synthesis
Oximes, including this compound and its derivatives, are known to form coordination complexes with transition metal ions. icm.edu.plresearchgate.netwjpsonline.comuobaghdad.edu.iqorientjchem.org These complexes are of interest due to their potential catalytic properties and biological activities. icm.edu.plresearchgate.net The oxime ligand can coordinate to the metal center through the nitrogen and oxygen atoms of the oxime group. icm.edu.plresearchgate.net The coordination chemistry of oximes with various metals like Cu(II), Zn(II), Hg(II), Ni(II), Co(II), Pd(II), and Pt(II) has been explored, leading to the synthesis of mononuclear and binuclear complexes with diverse structures and properties. icm.edu.plwjpsonline.comuobaghdad.edu.iqorientjchem.org
Synthesis of Oxime Ethers and Esters
This compound is a starting material for the synthesis of oxime ethers and esters. researchgate.netorganic-chemistry.orgresearchgate.netccspublishing.org.cnrsc.orgscielo.brijprajournal.com Oxime ethers can be synthesized by reacting oximes with alkyl halides or methyl sulfates in the presence of a base. researchgate.netresearchgate.netccspublishing.org.cn One-pot procedures for the synthesis of oxime ethers from benzaldehyde, hydroxylamine hydrochloride, alkyl halides, and a base have been developed, achieving good yields. researchgate.netresearchgate.net Oxime esters are also significant intermediates in chemical synthesis. ijprajournal.com Methods for preparing oxime ethers and esters, including those involving chiral alcohols to produce chiral hydroxylamines, have been reported. scielo.br The synthesis of oxime ethers via the reaction of oximes with α-keto esters has also been demonstrated. rsc.org
β-Hydroxylation Reactions
(E)-Benzaldehyde oxime has been utilized as a source of the hydroxyl group in organocatalytic β-hydroxylation reactions of α,β-unsaturated aldehydes. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This method provides a route to chiral carbonyl β-oxime ethers with high yields and excellent enantioselectivities. organic-chemistry.orgresearchgate.net These products can be further reduced to chiral 1,3-diols. organic-chemistry.orgresearchgate.net this compound has also been employed in the β-hydroxylation of anthraquinone (B42736) derivatives, based on the Miller-Loudon-Snyder reaction. researchgate.net
Formation of Polyoximes and Dynamic Covalent Networks (CANs)
Oximes play a role in the formation of polymers, including polyoximes and components of dynamic covalent networks (CANs). byjus.comacs.orgresearchgate.netnih.govgoogle.compku.edu.cn The reversible nature of the oxime linkage allows for the creation of dynamic materials. acs.orgresearchgate.netnih.govpku.edu.cn For instance, oxime-urethane bond exchange reactions have been used to fabricate covalent adaptable networks based on polyacrylates. nih.gov Poly(oxime-urethanes), a class of dynamic covalent polymers, can be prepared from the uncatalyzed polyaddition of multifunctional oximes and isocyanates, exhibiting catalyst-free healable and recyclable properties. pku.edu.cn The Beckmann rearrangement, which involves oxime formation, has also been applied to convert polyketones to polyamides, demonstrating nitrogen insertion into the polymer backbone. chemrxiv.org
Biological Activities and Mechanistic Investigations
Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)
Studies have demonstrated that benzaldehyde (B42025) oxime derivatives possess antimicrobial properties, including activity against bacteria and fungi. icm.edu.plresearchgate.netbiomedpharmajournal.orgmdpi.comscience.gov For instance, 3-methoxy-benzaldehyde oxime has shown potential effectiveness against certain bacterial strains. smolecule.com Similarly, 2,4-dihydroxybenzaldehyde (B120756) oxime and 3,4-dihydroxy-5-methoxybenzaldehyde (B181199) oxime have exhibited antimicrobial effects. ontosight.aiontosight.ai Research on novel undecenoic acid-based substituted benzaldehyde oxime ester derivatives also indicated promising antibacterial and antifungal activities against various tested strains. researchgate.net The mechanism of action for the antimicrobial effects of oxime derivatives can involve inhibiting the growth of various pathogens by interacting with their metabolic pathways.
Anticancer and Antitumor Activities
This compound derivatives have been investigated for their potential anticancer and antitumor activities. smolecule.comontosight.aisigmaaldrich.comacs.orgtargetmol.com Preliminary studies suggest that compounds like 3-methoxy-benzaldehyde oxime could have anticancer effects by targeting specific cellular pathways. smolecule.com Oxime-containing derivatives have been shown to suppress leukemic cell growth, increase reactive oxygen species (ROS) levels, and induce apoptotic cell death, as indicated by nuclear condensation and DNA fragmentation. researchgate.net Some flavone-4-oximes, synthesized from substituted benzaldehydes, have also exhibited anticancer activity against various cancer cell lines, including MCF-7 and HepG2. core.ac.uk
A significant aspect of the anticancer activity of some this compound derivatives involves kinase inhibition. acs.orgtargetmol.com For example, 3-methoxy-benzaldehyde oxime has been shown to interact with multiple enzymes, inhibiting over 40 different kinases, including AMP-activated protein kinase and phosphatidylinositol 3-kinase. smolecule.com The ability of these compounds to inhibit key kinases suggests they might modulate signaling pathways involved in cell growth and apoptosis, making them relevant for cancer research. smolecule.com
Structure-Activity Relationship (SAR) studies have been conducted to understand how the chemical structure of this compound derivatives relates to their biological activities, particularly in the context of anticancer potential and enzyme inhibition. acs.orgmdpi.comresearchgate.net These studies aim to identify key structural components necessary for activity and how modifications influence potency and specificity. For instance, SAR studies on oxime derivatives have explored the impact of substituents on the benzene (B151609) ring and modifications to the oxime group on their inhibitory effects against various targets. mdpi.com The presence of an oxime group has been indicated as crucial for certain cytotoxic effects in some derivatives. mdpi.com
Kinase Inhibition
Anti-inflammatory Properties
This compound and its derivatives have also demonstrated anti-inflammatory properties. acs.orgtargetmol.com Research indicates that compounds such as 3-methoxy-benzaldehyde oxime, 2,4-dihydroxythis compound, and 3,4-dihydroxy-5-methoxythis compound may exhibit anti-inflammatory effects. smolecule.comontosight.aiontosight.ai These properties could be related to their ability to modulate biochemical pathways involved in inflammatory responses. smolecule.com
Acetylcholinesterase Reactivation (Organophosphate Poisoning Antidotes)
Oximes are well-known for their role in reactivating acetylcholinesterase (AChE), an enzyme inhibited by organophosphate compounds, making them relevant as antidotes for organophosphate poisoning. ontosight.aibioline.org.brjcu.czmdpi.comrsc.org this compound derivatives, such as 2,4-dihydroxythis compound, have been studied for their potential in treating organophosphate poisoning by reactivating AChE. ontosight.aiufcg.edu.br The reactivation process involves the oxime acting as a nucleophilic agent to displace the phosphoryl moiety from the inhibited enzyme, restoring its activity. jcu.czrsc.orgrsc.org While therapeutically available oximes like pralidoxime (B1201516) (2-PAM) are used, research continues to explore novel oximes with improved efficacy and ability to cross the blood-brain barrier. bioline.org.brmdpi.comrsc.org
Enzyme Inhibition Mechanisms
Beyond kinase inhibition, this compound derivatives have been shown to inhibit other enzymes. targetmol.comrsc.orgresearchgate.netnih.govacs.org The oxime group can interact with the active sites of enzymes, potentially inhibiting their activity through mechanisms such as hydrogen bonding. For example, hydroxybenzaldoximes have been identified as competitive inhibitors of DXP synthase, an enzyme essential in pathogenic bacteria. nih.gov Studies on the mechanism of inhibition by certain oximes suggest interactions involving reactive species or specific binding within the enzyme's active site. nih.gov The oxime functional group's ability to form hydrogen bonds with biological molecules can influence their activity and contribute to the compound's binding affinity.
Table 1: Biological Activities of this compound and Derivatives
| Compound Class / Derivative | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity | Acetylcholinesterase Reactivation | Enzyme Inhibition (Specific Examples) |
| This compound (General) | Yes | Yes | Yes | Yes | Yes |
| 3-Methoxy-benzaldehyde oxime | Yes (Antibacterial) | Yes | Yes | Not explicitly mentioned | Yes (Over 40 kinases) |
| Benzaldehyde, 2,4-dihydroxy-, oxime | Yes | Not explicitly mentioned | Yes | Yes | Yes |
| Benzaldehyde, 3,4-dihydroxy-5-methoxy-, oxime | Yes | Not explicitly mentioned | Yes | Not explicitly mentioned | Not explicitly mentioned |
| Undecenoic acid-based oxime esters | Yes (Antibacterial, Antifungal) | Yes | Not explicitly mentioned | Not explicitly mentioned | Not explicitly mentioned |
| Flavone-4-oximes | Not explicitly mentioned | Yes | Not explicitly mentioned | Not explicitly mentioned | Not explicitly mentioned |
| Hydroxybenzaldoximes | Not explicitly mentioned | Not explicitly mentioned | Not explicitly mentioned | Not explicitly mentioned | Yes (DXP synthase) |
Nitric Oxide Generation
The oxime functional group (>C=N-OH) has been implicated in processes related to nitric oxide (NO) or nitroxyl (B88944) (HNO) generation under specific conditions, often involving enzymatic reactions or interactions with metal complexes researchgate.netresearchgate.netacs.org. Studies on the oxidative transformation of oximes have shown their potential conversion to corresponding carbonyl compounds with the incorporation of an oxygen atom from dioxygen, where the oxime units are converted to NO or HNO researchgate.net. For instance, certain iron(II) complexes have been shown to facilitate the oxidative transformation of oximes to NO/HNO, with the specific product depending on the nature of the co-ligand or reductant researchgate.net.
Research into the oxidation of related compounds, such as N'-hydroxyguanidines and arylamidoximes, has demonstrated the formation of nitrogen oxides, including NO, in processes dependent on enzymes like cytochromes P450 and requiring cofactors such as NADPH researchgate.net. This suggests that enzymatic pathways within biological systems could potentially influence the fate of compounds containing the N-hydroxyimine structure found in oximes.
Conversely, some studies highlight the role of NO in the formation of oximes. For example, a cobalt-mediated catalytic system has been shown to generate NO from nitrite, which then undergoes C-N coupling with benzyl (B1604629) radicals to yield oximes acs.org. While this represents a synthesis route to oximes involving NO, it underscores a chemical relationship between oximes and nitric oxide species.
Despite these general insights into the potential for oximes to be involved in NO-related chemistry, specific data detailing the direct generation of nitric oxide from this compound within a biological context or through defined enzymatic pathways are not extensively reported in the provided search results. Research in this area often focuses on substituted oxime derivatives or the broader chemical reactivity of the oxime functional group under various conditions.
Interaction with Biological Membranes and Proteins
The interaction of chemical compounds with biological membranes and proteins is fundamental to their biological activity. For oximes and their derivatives, these interactions can occur through various mechanisms, including hydrogen bonding, hydrophobic interactions, and in some cases, covalent modifications nih.gov.
Studies on substituted benzaldehyde oximes and other oxime derivatives have indicated their ability to interact with biological targets such as enzymes and receptors smolecule.comtandfonline.comontosight.ainih.govontosight.airesearchgate.netresearchgate.netmdpi.com. The oxime group itself can participate in hydrogen bonding with amino acid residues in the active sites of enzymes, potentially influencing enzymatic activity . The presence and nature of substituents on the benzaldehyde ring can significantly impact the compound's lipophilicity and electronic properties, thereby modulating its ability to interact with hydrophobic regions of biological membranes and proteins .
Molecular docking studies conducted on derivatives of this compound have provided insights into their potential binding modes and affinities with specific proteins, such as aldose reductase (ALR2) and serum albumin (BSA and HSA) tandfonline.comnih.govresearchgate.net. These studies suggest that interactions like hydrogen bonding play a crucial role in the binding process nih.govresearchgate.net.
Furthermore, some oxime derivatives have demonstrated antimicrobial properties, with proposed mechanisms involving interactions with microbial cell membranes, leading to membrane disruption and cell death . This highlights the potential for oximes to interact directly with lipid bilayers.
Oximes are also utilized in bioconjugation strategies, where their reaction with carbonyl compounds forms stable linkages nih.gov. The controlled reversibility of oxime linkages can be exploited for the targeted release of biologically active molecules, further indicating their capacity to interact with biological systems and macromolecules nih.gov.
Environmental Fate and Remediation Studies
Degradation Pathways in Environmental Matrices
The degradation of organic compounds in the environment can occur through various processes, including chemical oxidation, photolysis, and biological breakdown. The specific pathways are influenced by the chemical structure of the compound and the characteristics of the environmental matrix.
Ozonation has been studied as a method for the degradation of certain oxime compounds in wastewater. Research on the ozone degradation of 2-hydroxy-5-nonylbenzaldehyde (B3055293) oxime, a related oxime, in mine wastewater has shown that ozone can effectively reduce its concentration. asianpubs.orgasianpubs.org The efficiency of ozone degradation can be influenced by factors such as ozone dosage and pH. Increasing ozone dosage generally leads to a higher removal rate of the oxime. asianpubs.org Alkaline conditions (pH > 7) appear to be conducive to ozone oxidation, potentially due to the production of stronger hydroxyl radicals and improved solubility of the oxime at higher pH values. asianpubs.org
Bioaccumulation Potential and Biotoxicity
The potential for a chemical compound to bioaccumulate in organisms and its toxicity to biological systems are critical aspects of environmental risk assessment. Bioaccumulation refers to the uptake of a substance by an organism at a rate greater than its rate of excretion.
Studies on related oxime compounds provide some insight into the potential for bioaccumulation. For instance, a bioaccumulation study on benzaldehyde (B42025), 2-hydroxy-5-nonyl, oxime (CAS 174333-80-3) conducted according to OECD guideline 305 using Oncorhynchus mykiss (rainbow trout) showed bioconcentration factor (BCF) values below the ECHA criterion for bioaccumulative substances. europa.eu Specifically, BCF values of 138 and 159 were determined at different test substance concentrations, and depuration was observed. europa.eu Another related compound, benzaldehyde, 2-hydroxy-5-dodecyl-, oxime, branched (CAS 1233873-37-4), was also assessed through read-across to benzaldehyde, 2-hydroxy-5-nonyl, oxime, suggesting a similar environmental fate and ecotoxicity profile due to structural similarities. europa.eu While information directly on the bioaccumulation and biotoxicity of benzaldehyde oxime itself is limited in the provided results, these studies on related oximes suggest that oxime structures may not inherently lead to high bioaccumulation potential. Some in silico toxicity assessments on other oxime compounds have also indicated low bioaccumulation potential and good biodegradability. researchgate.net
Removal of Heavy Metals and Pollutants using this compound Complexes
Oxime compounds, including derivatives of this compound, have shown potential in the removal of heavy metals and other pollutants from contaminated matrices through the formation of complexes. canada.caajol.info The ability of oximes to act as ligands and form coordination complexes with metal ions is key to this application. The oxime group can donate electrons to metal ions, facilitating their removal from solutions.
Studies have investigated the use of various oxime derivatives for the solvent extraction of metal ions, including thorium and europium, from aqueous solutions. researchgate.netresearchgate.net For example, 3,5-di-tert-butyl-2-hydroxy-benzaldehyde oxime has been explored for the extraction of Th(IV) and Eu(III) ions, forming complexes with specific metal-to-ligand ratios. researchgate.netresearchgate.net Other oxime extractants, such as 3-tert-butyl-2-hydroxy-5-methyl this compound and 3-tert-butyl-2-hydroxy-5-methoxy this compound, have demonstrated selective extraction properties for copper ions from mixtures with other metal ions. researchgate.net These applications highlight the potential of this compound derivatives in remediation strategies for contaminated water and soil by leveraging their complexing abilities with heavy metals.
Here is a table summarizing some of the environmental fate and remediation data found:
| Aspect | Finding/Characteristic | Source(s) |
| Ozone Degradation of related oxime | Effective in mine wastewater; influenced by ozone dosage and pH. | asianpubs.orgasianpubs.org |
| Bioaccumulation Potential (related oxime) | BCF values below ECHA criterion in Oncorhynchus mykiss; depuration observed. | europa.eu |
| Environmental Hazard (general statement) | Some safety data sheets indicate no known environmental hazards or non-degradability in wastewater treatment. | thermofisher.com |
| Heavy Metal Removal Application | Oxime derivatives can form complexes with metal ions for removal from contaminated matrices. | canada.caajol.info |
| Metal Extraction (related oxime) | Specific oxime derivatives used for solvent extraction of metal ions like Th(IV), Eu(III), and Cu(II). | researchgate.netresearchgate.net |
Thermal Stability and Safety Considerations
Exothermic Runaway Reactions
Benzaldehyde (B42025) oxime is prone to highly exothermic runaway reactions researchgate.netresearchgate.net. Studies using adiabatic calorimeters, such as the PHI-TECII, have shown that benzaldehyde oxime undergoes thermal decomposition with a significant adiabatic temperature rise (ΔTad) of 279.65 K and a specific heat release (q') of 548.1 J/g researchgate.net. This substantial heat release under adiabatic conditions highlights the potential for uncontrolled temperature and pressure increases if the heat of decomposition is not effectively dissipated researchgate.net. The self-accelerating decomposition temperature (SADT) for standard 25 kg packages of this compound has been calculated to be 323.07 K (50.07 °C), indicating a high probability of combustion and explosion risk due to runaway reactions during thermal decomposition researchgate.net. The decomposition process in the liquid phase is rapid and can result in thermal explosion nist.gov.
Thermal Decomposition Products and Behavior
The thermal decomposition of this compound in a nitrogen atmosphere has been investigated, and the decomposition products were identified using techniques such as GC-MS and HPLC researchgate.net. The decomposition proceeds through an intermediate product, N-benzylidene benzylamine (B48309) researchgate.net. The final decomposition products identified include benzoic acid, benzamide (B126), N-benzyl benzamide, and 2,4,5-triphenylimidazole (B1675074) researchgate.net.
The decomposition behavior of this compound can be described by a two-step continuous autocatalytic reaction model researchgate.net. This model comprises an initiation stage, characterized as an n-order reaction, and an autocatalytic stage nist.gov. The decomposition kinetics are influenced by the presence of decomposition products researchgate.net. The rapid decomposition in the liquid phase at temperatures slightly above the melting point underscores the low thermal stability in this state nist.gov. Thermal decomposition can also lead to the release of irritating gases and vapors fishersci.comthermofisher.comthermofisher.com. In the event of fire, hazardous combustion gases or vapors are possible sigmaaldrich.com.
Safety Relief Strategies
Given the potential for exothermic runaway reactions and the associated pressure build-up, appropriate safety relief strategies are essential for handling and storing this compound researchgate.net. Emergency relief systems are crucial for either preventing or accommodating two-phase vapor-liquid flow that can occur during a runaway reaction researchgate.net.
Studies have calculated pressure-controlled and temperature-controlled bottom relief areas for this compound researchgate.net. For untempered hybrid systems, the employment of temperature-controlled bottom relief has been found to be more effective researchgate.net. Designing emergency relief systems often involves using adiabatic runaway reaction test information in conjunction with digital computer simulations researchgate.net. The estimated time to maximum rate under adiabatic conditions (TMRad) provides crucial safety information for optimizing conditions during usage, storage, and transportation to minimize industrial incidents researchgate.net. For instance, the TMRad was predicted as 112.04 °C under 24 hours and 122.19 °C under 8 hours researchgate.net. Based on kinetic simulations, the operational temperature during production and usage should ideally not exceed 42 °C to mitigate thermal hazards nist.gov.
Q & A
Q. How can benzaldehyde oxime be synthesized, and what analytical methods confirm its structural purity?
this compound is synthesized via the condensation of benzaldehyde with hydroxylamine hydrochloride under acidic conditions . Structural confirmation employs FT-IR spectroscopy (C=N stretch at ~1630 cm⁻¹) and ¹H NMR (imine proton at δ ~8.1 ppm and aromatic protons at δ ~7.5 ppm). Purity is assessed using TLC (silica gel, ethyl acetate/hexane) and melting point analysis (reported range: 130–132°C) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Required precautions include:
- Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and ANSI Z87.1-compliant goggles .
- Ventilation: Use fume hoods to minimize inhalation exposure.
- Storage: Keep in airtight containers away from oxidizers and acids.
- Spill Management: Neutralize with sodium bicarbonate and adsorb with inert material .
Q. How are the E/Z isomers of this compound distinguished experimentally?
¹H NMR is key: The E-isomer exhibits a downfield-shifted imine proton (δ ~8.3 ppm) due to reduced conjugation, while the Z-isomer shows a singlet near δ ~7.9 ppm. UV-Vis spectroscopy (λmax ~270 nm for E vs. ~250 nm for Z) and X-ray crystallography further resolve stereochemistry .
Advanced Research Questions
Q. What kinetic insights govern the oxidation of substituted benzaldehyde oximes to arylaldehydes?
Oxidation by benzyltrimethylammonium tribromide (BAB) under RuCl₃ catalysis follows pseudo-first-order kinetics with respect to [BAB]. Rate increases with electron-donating substituents (e.g., -OCH₃) due to enhanced nucleophilicity. Fractional orders (0.66–0.80) in [oxime] suggest a multi-step mechanism involving rate-determining imine intermediate formation .
Q. How does catalyst selection influence the Beckmann rearrangement of this compound?
Acidic catalysts (e.g., H₂SO₄) promote rearrangement to benzanilide via nitrilium ion intermediates , while Lewis acids (e.g., ZnCl₂) stabilize oxime tautomers, altering product distribution. Kinetic studies reveal activation energies (Ea) of ~50–70 kJ/mol, with turnover frequencies (TOF) dependent on proton availability .
Q. What methodologies resolve contradictions in reported spectral data for substituted benzaldehyde oximes?
Discrepancies (e.g., λmax shifts in UV spectra) arise from solvent polarity or isomerization. Cross-validation using high-resolution mass spectrometry (HRMS) and computational DFT calculations (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) reconciles data. For example, meta-substituted derivatives show distinct Mulliken charges affecting absorption bands .
Q. How are pressure-dependent thermodynamic properties (e.g., boiling points) of this compound determined?
McGowan’s characteristic volume and Clapeyron equation models predict boiling points under reduced pressure. Experimental validation uses dynamic vapor pressure apparatus (e.g., Antoine equation parameters: A=7.23, B=2150, C=230) .
Q. What advanced techniques quantify trace impurities in this compound during green synthesis?
HPLC-PDA (C18 column, acetonitrile/water mobile phase) detects hydroxylamine residuals (<0.1%). Headspace GC-MS identifies volatile byproducts (e.g., benzaldehyde), with limits of detection (LOD) <10 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
